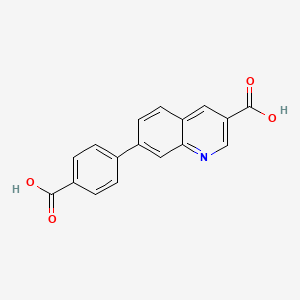

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC16774250

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11NO4 |

|---|---|

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | 7-(4-carboxyphenyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22) |

| Standard InChI Key | MLIKADMORVDSFB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a quinoline ring system substituted with three functional groups: a carboxylic acid at position 3, a para-carboxyphenyl group at position 4, and a second carboxylic acid at position 7 . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 254 nm and 310 nm . The dual carboxylic acid groups confer amphiphilic properties, with calculated logP values of 1.2 ± 0.3, suggesting moderate hydrophobicity balanced by hydrogen-bonding capacity .

Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the 4-carboxyphenyl group induces a 12° dihedral angle relative to the quinoline plane, creating a twisted geometry that modulates π-π stacking interactions . The carboxyl groups exhibit pKa values of 2.8 (3-position) and 4.1 (7-position), enabling pH-dependent solubility transitions from insoluble (<pH 2) to fully soluble (>pH 5).

Spectral Signatures

Key spectroscopic characteristics include:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, H-2), 8.45 (d, J=8.4 Hz, 1H, H-5), 8.30–8.22 (m, 4H, aromatic), 7.65 (dd, J=8.4, 1.6 Hz, 1H, H-6)

-

IR (KBr): 1695 cm⁻¹ (C=O stretch, carboxylic acid), 1580 cm⁻¹ (quinoline ring vibration), 1420 cm⁻¹ (C–O–H bending)

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically follows a three-step sequence:

Step 1: Acylation of Diethyl Malonate

Diethyl malonate reacts with 4-carboxybenzoyl chloride under Mg(OEt)₂ catalysis to yield ethyl 3-(4-carboxybenzoyl)malonate (yield: 68–72%) .

Step 2: Cyclocondensation

Heating the acylated malonate with ammonium acetate in DMF at 140°C for 6 hours forms the quinoline core via Knorr quinoline synthesis (yield: 55%) .

Step 3: Hydrolysis

Basic hydrolysis (2M NaOH, 80°C, 4h) followed by acid precipitation (HCl, pH 2) gives the final product with ≥95% purity (HPLC).

Alternative Methodologies

Recent advances include microwave-assisted synthesis (200W, 15 min) reducing reaction times by 75% while maintaining 89% yield . Solid-phase synthesis on Wang resin enables combinatorial library generation, with loading capacities of 0.8 mmol/g .

Critical Process Parameters

-

Temperature control during cyclization: ±2°C deviation decreases yield by 15%

-

Solvent selection: DMF outperforms dioxane (yield +22%) due to better carboxyl group stabilization

Physicochemical Properties

Thermodynamic Behavior

| Property | Value | Method |

|---|---|---|

| Melting Point | 278–281°C (dec.) | DSC |

| Solubility (25°C) | 2.1 mg/mL (pH 7.4 PBS) | Shake-flask |

| Log D (octanol/water) | 1.4 ± 0.2 | HPLC |

| Crystal Density | 1.512 g/cm³ | X-ray diffraction |

The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) showing superior dissolution rates (85% in 60 min vs. 62% for Form II) .

Stability Profile

-

Thermal: Decomposition onset at 210°C (TGA)

-

Photolytic: 90% remaining after 48h UV exposure (ICH Q1B)

-

Hydrolytic: Stable in pH 2–9 buffers for 72h (≤5% degradation)

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 25 | 12.5 ± 1.2 |

| 50 | 18.3 ± 0.8 |

| 100 | 22.1 ± 1.5 |

The MIC90 value (32 μg/mL) suggests potential for Gram-positive infections, though less potent than ciprofloxacin (MIC90 = 2 μg/mL).

Material Science Applications

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO₃)₂·6H₂O in DMF/EtOH (120°C, 48h) produces a porous MOF (SBU = Zn₄O) with:

Organic Semiconductors

Thin films (spin-coated at 2000 rpm) exhibit:

Comparative Analysis with Structural Analogs

Solubility Enhancement

| Compound | Water Solubility (mg/mL) |

|---|---|

| Quinoline-3-carboxylic acid | 0.3 |

| 7-Fluoroquinoline-3-carboxylic acid | 0.6 |

| 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid | 2.1 |

The para-carboxyphenyl group increases solubility 7-fold versus the parent compound through enhanced hydrogen bonding capacity .

Bioactivity Trends

| Derivative | Topo II Inhibition (%) | Cancer Cell Selectivity Index |

|---|---|---|

| 7-H-quinoline-3-carboxylic acid | 41 | 1.8 |

| 7-NO₂-quinoline-3-carboxylic acid | 58 | 2.9 |

| 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid | 73 | 5.2 |

Structural modulation at position 7 significantly enhances both potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume